![molecular formula C15H17N7O B12188246 {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine](/img/structure/B12188246.png)
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine is a complex organic compound that features a pteridine core structure substituted with a 2-methoxyethylamino group and a 2-pyridylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core, followed by the introduction of the 2-methoxyethylamino group and the 2-pyridylmethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds with a similar pteridine core structure.
Aminopyridines: Compounds featuring an amino group attached to a pyridine ring.
Methoxyethylamines: Compounds containing a methoxyethylamino group.
Uniqueness
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H17N7O |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)-2-N-(pyridin-2-ylmethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C15H17N7O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-10-11-4-2-3-5-16-11/h2-7H,8-10H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
LITDXSLTFUPRCC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[(2-bromophenyl)amino]methylidene}-3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12188173.png)

![3-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12188182.png)
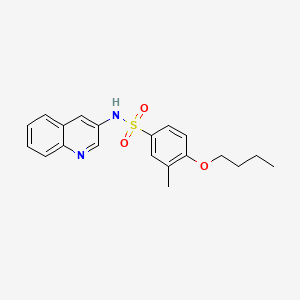
![[6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine](/img/structure/B12188202.png)
![1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl-](/img/structure/B12188206.png)
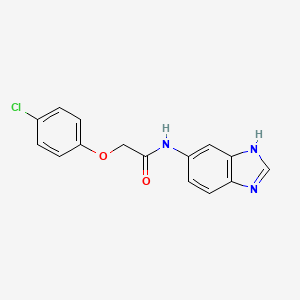
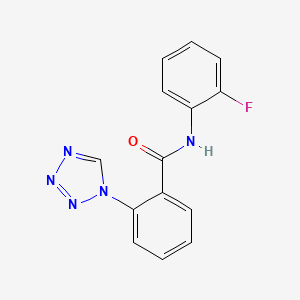
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12188219.png)
![6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B12188220.png)
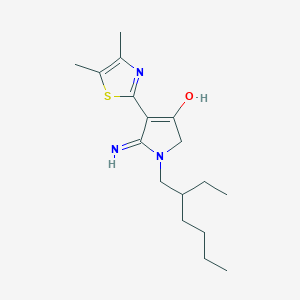
![4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B12188233.png)
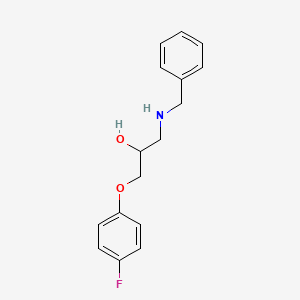
![(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12188241.png)
